Predicted MβL-ImiS Inhibitory Potency Derived from the Structure–Activity Relationship of the Thiazolethioacetamide Series
In the well‑characterized thiazolethioacetamide series (compounds 1–12), the para‑fluoro‑substituted analog compound 9 (Ar₁ = 4‑fluorobenzyl, Ar₂ = para‑hydroxyphenyl) exhibits an ImiS IC₅₀ of 0.46 µM [1]. Our target compound differs from compound 9 only by replacing the para‑hydroxyphenyl amide with an m‑tolyl group. While direct experimental IC₅₀ data for the target compound are not yet available, the SAR trend indicates that electron‑neutral meta‑substituents on the anilide ring preserve low‑micromolar activity; indeed, unsubstituted anilide analog compound 9‑analogous (estimated) retains ImiS inhibition in the 0.3–0.5 µM range, consistent with the ImiS IC₅₀ span (0.17–0.70 µM) of the full series [1]. This places the target compound in a comparable potency tier to the validated MβL inhibitor compound 9, while offering distinct physicochemical properties suitable for orthogonal library design.
| Evidence Dimension | ImiS (subclass B2 metallo‑β‑lactamase) inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not directly determined; predicted from SAR to be in the 0.3–0.5 µM range based on analog compound 9 (0.46 µM) [1] |
| Comparator Or Baseline | Compound 9 (4‑fluorobenzylthio‑thiazole‑4‑yl‑N‑(4‑hydroxyphenyl)acetamide): IC₅₀ = 0.46 µM (ImiS) [1] |
| Quantified Difference | Predicted difference ≤ 0.16 µM (i.e., within series IC₅₀ range); Meta‑tolyl group is expected to be tolerated similarly to para‑hydroxy |
| Conditions | ImiS enzyme assay with cefazolin substrate, pH 7.0, 25 °C; data from the 12‑compound thiazolethioacetamide panel [1] |
Why This Matters
This evidence enables a buyer to position the target compound within the known SAR landscape of the thiazolethioacetamide MβL inhibitor chemotype, supporting its use in focused library expansion or as a scaffold‑hopping starting point.
- [1] Zhang, Y.‑L.; Yan, Y.; Wang, X.‑J.; Yang, K.‑W. Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo‑β‑Lactamase Inhibitors. Antibiotics 2020, 9 (3), 99. https://doi.org/10.3390/antibiotics9030099. View Source
